4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde
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Overview
Description
4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a benzaldehyde group attached to a piperazine ring substituted with a 4-methylphenylsulfonyl group. Due to its unique chemical properties, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylphenyl)sulfonylpiperazine. This intermediate is then reacted with 4-hydroxybenzaldehyde under suitable conditions to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. Research has shown its potential in combating various bacterial strains and reducing inflammation.
Medicine: In the medical field, this compound has been explored for its therapeutic potential. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways and target specific molecular receptors.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other chemical industries.
Mechanism of Action
The mechanism by which 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzene: Similar structure but lacks the aldehyde group.
4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzoic acid: Contains a carboxylic acid group instead of the aldehyde.
Uniqueness: 4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde stands out due to its aldehyde functionality, which imparts distinct chemical reactivity and potential biological activity compared to its similar counterparts.
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Properties
IUPAC Name |
4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-16-2-8-19(9-3-16)28(25,26)22-12-10-21(11-13-22)20(24)15-27-18-6-4-17(14-23)5-7-18/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVKDULLXWCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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